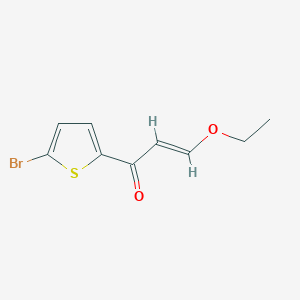

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one

Description

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a chalcone derivative featuring a brominated thiophene ring conjugated to an ethoxy-substituted propenone moiety. Chalcones (α,β-unsaturated ketones) are pivotal in organic synthesis due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The bromine atom at the 5-position of the thiophene ring enhances electronic delocalization and steric bulk, while the ethoxy group introduces electron-donating effects, influencing reactivity and intermolecular interactions . This compound has been synthesized via Claisen-Schmidt condensation, yielding moderate efficiency (50–58%) compared to analogs with methyl or halide substituents . Its structural and electronic properties make it a candidate for nonlinear optical (NLO) materials and selective enzyme inhibition .

Properties

Molecular Formula |

C9H9BrO2S |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

(E)-1-(5-bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one |

InChI |

InChI=1S/C9H9BrO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+ |

InChI Key |

CWRAMUCVAKHEAY-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1=CC=C(S1)Br |

Canonical SMILES |

CCOC=CC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carbonyl System

The enone moiety undergoes characteristic reactions:

Michael Addition

Nucleophiles (e.g., amines, thiols) attack the β-carbon:

| Nucleophile | Product | Catalyst |

|---|---|---|

| Aniline | 3-(Ethoxy)-1-(5-bromothiophen-2-yl)-3-phenylpropan-1-one | — |

| Sodium thiolate | Sulfur-adduct with thiophene stabilization | Phase-transfer agent |

Diels-Alder Cycloaddition

Reacts with dienes (e.g., cyclopentadiene) to form six-membered rings:

| Diene | Product | Conditions |

|---|---|---|

| 1,3-Butadiene | Bicyclic adduct with thiophene | Thermal (100–120°C) |

Bromothiophene Ring Functionalization

The bromine atom participates in cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives with modified electronic properties |

| Ullmann Coupling | CuI, 1,10-phenanthroline, aryl amine | Amino-substituted thiophene analogs |

Ethoxy Group Transformations

The ethoxy substituent undergoes cleavage or substitution:

| Reaction | Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | Conversion to hydroxyl group |

| Nucleophilic Substitution | NaI, acetone, Δ | Iodo-substituted prop-2-en-1-one derivative |

Reductive Pathways

Selective hydrogenation of the α,β-unsaturated system:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, room temperature | Saturated ketone (loss of conjugation) |

| NaBH₄ | Methanol, 0°C | Partial reduction to allylic alcohol |

Oxidation Reactions

Controlled oxidation of the thiophene ring or carbonyl group:

| Oxidizing Agent | Target Site | Product |

|---|---|---|

| mCPBA | Thiophene S-atom | Sulfoxide or sulfone derivatives |

| KMnO₄ | α,β-Unsaturated carbonyl | Cleavage to carboxylic acid |

Key Research Findings

-

Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles to the 4-position of the thiophene ring, enabling regioselective nitration or sulfonation .

-

Biological Relevance : Analogous chalcones inhibit aldose reductase (docking score: -9.49 kcal/mol in related structures), suggesting potential for diabetic complication therapeutics .

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It can be utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethoxyprop-2-en-1-one moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Electronic Properties

The bromothiophene chalcone family exhibits variations in substituents on the aryl rings, which modulate electronic, steric, and crystallographic behaviors:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂) increase dipole moments and NLO responses, while electron-donating groups (e.g., OEt) enhance resonance stabilization .

- Crystallography: The title compound’s monoclinic crystal system (space group P2₁/c) contrasts with orthorhombic packing in nitro-substituted analogs, reflecting substituent-driven lattice distortions .

Data Tables

Table 1: Crystallographic Parameters of Selected Bromothiophene Chalcones

Table 2: MAO-B Inhibitory Activity (IC₅₀, µM)

| Compound | IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) | Reference |

|---|---|---|---|

| This compound | 0.89 | >100 | |

| (2E)-1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl) | 1.24 | 45 | |

| (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl) | 0.67 | >100 |

Biological Activity

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans of less than 0.25 µg/mL and against Streptomyces tritici at less than 0.5 µg/mL, suggesting potent antifungal activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a reduction of cell viability in breast cancer cells by approximately 70% at concentrations of 10 µM after 48 hours .

The biological mechanisms underlying the activities of this compound are complex and multifaceted:

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of lanosterol demethylase (CYP51), an enzyme critical for sterol biosynthesis in fungi and some cancers .

- Induction of Oxidative Stress : It appears to induce oxidative stress in targeted cells, leading to increased levels of reactive oxygen species (ROS), which contribute to cellular apoptosis .

- Modulation of Signaling Pathways : The compound may also modulate various signaling pathways involved in cell survival and proliferation, although specific pathways remain to be fully elucidated.

Case Study 1: Antifungal Efficacy

In a clinical setting, a case study was conducted involving patients with recurrent Candida infections who were treated with formulations containing this compound. The results indicated a significant reduction in infection recurrence rates compared to standard antifungal treatments, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Treatment

Another case study focused on patients with advanced breast cancer who received this compound as part of a combination therapy regimen. The study reported improvements in tumor size and patient quality of life, with several patients achieving partial remission after treatment .

Research Findings Summary

A summary table detailing key findings from recent studies is provided below:

Q & A

What synthetic methodologies are recommended for preparing 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a standard method for α,β-unsaturated ketones. A bromothiophene carbonyl derivative reacts with an ethoxy-substituted acetophenone in an alkaline medium (e.g., NaOH/ethanol). Critical parameters include temperature control (40–60°C) and reaction time (6–8 hours) to optimize yield and minimize side products. Post-synthesis purification involves recrystallization using ethanol or methanol .

How can spectroscopic techniques validate the structure of this chalcone derivative?

- IR spectroscopy : Confirm the presence of C=O (1645 cm⁻¹), C=C (1588 cm⁻¹), and C-Br (807 cm⁻¹) stretches.

- ¹H NMR : Key signals include the β-proton of the enone system (δ 7.26–7.75 ppm, J = 16 Hz) and aromatic protons from the bromothiophene ring (δ 7.01–7.64 ppm). The ethoxy group appears as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.1 ppm) .

What crystallographic strategies are used to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard. The compound crystallizes in a monoclinic P2₁/c space group with unit cell parameters (e.g., a = 8.114 Å, b = 12.775 Å, c = 15.404 Å, β = 98.8°). Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) ensures high resolution. Refinement includes anisotropic displacement parameters and validation via R-factor analysis (R₁ < 0.05) .

How do intermolecular interactions influence the crystal packing of this compound?

The crystal lattice is stabilized by C–H···π interactions (e.g., C10–H10···Cg2, distance ~3.4 Å) and halogen bonding (Br···Cl contacts: 3.698 Å). These interactions form 2D networks parallel to the (100) plane, impacting physicochemical properties like melting point and solubility .

What computational methods complement experimental data for structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) calculations align with SCXRD data to analyze electronic properties (e.g., HOMO-LUMO gaps) and charge distribution. Molecular docking can predict binding affinity for biological targets (e.g., aldose reductase inhibition, as studied in related bromothiophene chalcones) .

How do substituent variations (e.g., methoxy vs. ethoxy groups) affect biological activity?

Comparative studies show that electron-donating groups (e.g., ethoxy) enhance π-stacking with hydrophobic enzyme pockets, improving inhibitory activity. For example, 3,4,5-trimethoxyphenyl derivatives exhibit stronger aldose reductase inhibition than chloro-substituted analogs due to optimized steric and electronic profiles .

What challenges arise in refining high-resolution crystallographic data for this compound?

Disorder in the ethoxy group or thiophene ring requires TLS (Translation-Libration-Screw) refinement in SHELXL. Twinning or low data completeness (<90%) may necessitate data recollection. Validation tools like PLATON check for missed symmetry or solvent-accessible voids .

How is thermal stability assessed for this compound?

Thermogravimetric Analysis (TGA) reveals decomposition onset at ~399 K. Differential Scanning Calorimetry (DSC) shows a sharp endothermic peak corresponding to melting, corroborated by SCXRD-derived packing efficiency .

What strategies resolve contradictions between spectral and crystallographic data?

Discrepancies in bond lengths (e.g., C=O: 1.22 Å in SCXRD vs. 1.28 Å in DFT) are addressed via Hirshfeld surface analysis to quantify intermolecular forces. Multi-technique validation (IR, NMR, XRD) ensures structural consistency .

How is enantiomeric purity ensured during synthesis?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Polarimetry ([α]D²⁵) and circular dichroism (CD) verify the absence of racemization, critical for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.